molecular formula C25H30N4O4S B3290241 4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide CAS No. 863558-91-2

4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide

Cat. No.: B3290241
CAS No.: 863558-91-2
M. Wt: 482.6 g/mol
InChI Key: LESNYKPLDLMHGV-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring:

  • A 4-methoxybenzenesulfonamide core.
  • A piperazine ring substituted with a 4-methoxyphenyl group at the 4-position.
  • A pyridin-3-yl moiety attached via a branched ethyl chain.

This compound is hypothesized to exhibit bioactivity due to its resemblance to pharmacologically relevant piperazine-sulfonamide hybrids, which are often explored for receptor binding (e.g., serotonin or dopamine receptors) or enzyme inhibition .

Properties

IUPAC Name

4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4S/c1-32-22-7-5-21(6-8-22)28-14-16-29(17-15-28)25(20-4-3-13-26-18-20)19-27-34(30,31)24-11-9-23(33-2)10-12-24/h3-13,18,25,27H,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESNYKPLDLMHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=C(C=C3)OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylpiperazine with a pyridine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular processes. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the signaling pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its dual aromatic systems (pyridine and methoxyphenyl) and the piperazine linker , which differentiates it from simpler sulfonamides. Below is a comparative analysis with key analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Reference
Target Compound 4-Methoxybenzenesulfonamide + 4-(4-methoxyphenyl)piperazine + pyridin-3-yl ethyl chain ~580 (estimated) Not reported Not reported
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) Trifluoromethylbenzoyl-piperazine + pyridinyl-acetamide ~530 (estimated) 175–178 Moderate
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-2-yl + pyrazolopyrimidine + sulfonamide 589.1 175–178 28%
N-(4-Methoxyphenyl)benzenesulfonamide Simple 4-methoxybenzenesulfonamide ~263 Not reported High
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl methanesulphonate (3k) 3-Methoxyphenyl-piperazine + methanesulphonate ~340 Not reported Not reported

Key Observations :

  • Electronic Effects : The 4-methoxyphenyl group on the piperazine ring may enhance electron-donating properties, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in 9a), which could influence receptor binding or solubility .
  • Steric Hindrance : The pyridin-3-yl group introduces steric bulk absent in compounds like 3k , possibly affecting synthetic accessibility or biological target engagement.

Physicochemical Properties

  • Solubility: The 4-methoxy groups and pyridine nitrogen may improve aqueous solubility compared to non-polar analogs like 9c (4-tert-butylbenzoyl substituent) .

Recommendations for Future Work :

  • Synthetic Optimization : Explore Pd-catalyzed coupling or microwave-assisted reactions to improve yield .
  • In Silico Studies : Model interactions with serotonin/dopamine receptors to prioritize biological testing.
  • ADMET Profiling : Assess solubility, permeability, and metabolic stability to guide development.

Biological Activity

4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide, commonly referred to as compound 1, is a complex organic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several notable structural elements:

  • A sulfonamide group , which is often associated with antibacterial activity.
  • A piperazine ring , which is known for its role in various pharmacological activities.
  • A pyridine ring , contributing to the compound's ability to interact with biological targets.

Biological Activity Overview

Research indicates that compound 1 exhibits a range of biological activities, including:

  • Neuroprotective effects
  • Anticonvulsant properties
  • Potential anti-cancer activity

Neuroprotective Effects

A study demonstrated that compound 1 significantly prolonged the survival time of mice subjected to acute cerebral ischemia. It reduced the mortality rate across all tested doses, indicating its potential as a neuroprotective agent. The mechanism appears to involve inhibition of apoptotic pathways and modulation of neuroinflammatory responses .

Anticonvulsant Properties

In another investigation, derivatives similar to compound 1 were shown to possess anticonvulsant properties. The presence of the methoxyphenyl group was highlighted as crucial for enhancing the anticonvulsant activity, suggesting that modifications to this structure could yield compounds with improved efficacy .

Anti-Cancer Activity

Preliminary studies have indicated that compound 1 may exhibit anti-cancer properties. Research on related sulfonamide compounds has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism is thought to involve interference with key signaling pathways associated with cell growth and survival .

The biological activity of compound 1 is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes critical for cellular processes.
  • Receptor Modulation : The piperazine and pyridine components can interact with neurotransmitter receptors and other molecular targets, modulating their activity.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which may contribute to their neuroprotective effects.

Case Studies and Research Findings

StudyFindings
Zhong et al. (2014)Demonstrated significant neuroprotective activity in mice subjected to ischemiaCompound 1 exhibits potent neuroprotective properties
Farag et al. (2022)Investigated anticonvulsant properties of related compoundsMethoxyphenyl group enhances anticonvulsant activity
Research on sulfonamidesShowed anti-cancer effects in various cell linesCompound 1 may have potential as an anti-cancer agent

Q & A

Q. What are the standard synthetic routes and characterization techniques for this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the piperazine ring and sulfonamide groups.
  • Coupling reactions (e.g., amide bond formation) under controlled pH and temperature .
  • Purification via column chromatography or recrystallization.
    Characterization relies on NMR spectroscopy (¹H/¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity is assessed using HPLC with UV detection .

Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally?

  • Solubility : Measured in solvents (DMSO, water) using UV-Vis spectrophotometry or gravimetric analysis.
  • logP : Determined via shake-flask partitioning between octanol and aqueous buffer, followed by HPLC quantification .
  • Thermal stability is evaluated using differential scanning calorimetry (DSC) .

Q. What in vitro assays are used to screen initial bioactivity?

  • Enzyme inhibition : Fluorescence-based assays (e.g., fluorogenic substrates) to measure IC₅₀ values against target enzymes.
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands) to assess affinity for serotonin/dopamine receptors .
  • Cell viability assays (MTT or resazurin) in cancer cell lines to evaluate cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Core modifications : Replace the methoxy group with halogens (e.g., Cl, F) to enhance receptor binding.
  • Piperazine ring substitution : Introduce methyl or benzyl groups to improve metabolic stability .
  • Sulfonamide linker variation : Test alkyl vs. aryl linkers to balance lipophilicity and solubility .
  • Use molecular docking (AutoDock Vina) to predict interactions with receptor active sites .

Q. How can in vivo efficacy be evaluated in disease models?

  • Xenograft models : Administer the compound to mice with implanted human tumors (e.g., HCT-116 colon cancer). Monitor tumor volume and survival rates.
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous dosing .
  • Behavioral assays : Test CNS activity in rodent models of depression (forced swim test) or anxiety (elevated plus maze) .

Q. How to resolve contradictions between in vitro potency and in vivo results?

  • Validate assay conditions : Ensure in vitro assays mimic physiological pH, ion concentrations, and serum protein binding .
  • Check metabolite activity : Use liver microsomes to identify active/inactive metabolites.
  • Assess blood-brain barrier (BBB) penetration : Measure brain-to-plasma ratio in rodents .

Q. What strategies improve synthetic yields for scaled-up production?

  • Optimize reaction conditions : Use microwave-assisted synthesis to reduce time (e.g., 30 minutes vs. 12 hours) .
  • Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to minimize byproducts.
  • Continuous flow reactors : Enhance reproducibility and reduce solvent waste .

Q. How to assess target selectivity against off-target receptors?

  • Broad-panel screening : Use CHO cells expressing 50+ GPCRs to measure off-target binding (Ki < 1 μM indicates risk).
  • Kinase profiling : Test inhibition against a panel of 300+ kinases (DiscoverX) .
  • Computational models : Generate selectivity scores using machine learning (e.g., Random Forest) trained on PubChem data .

Q. What methodologies evaluate metabolic stability?

  • Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS.
  • CYP450 inhibition : Test against CYP3A4/2D6 isozymes using fluorogenic substrates .
  • Plasma stability : Monitor degradation in fresh plasma over 24 hours .

Q. How is toxicity profiled in preclinical studies?

  • hERG assay : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ < 10 μM is concerning).
  • Ames test : Screen for mutagenicity in Salmonella strains TA98/TA100.
  • In vivo toxicology : Measure ALT/AST levels (liver function) and creatinine (kidney function) in rodents after 28-day dosing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide
Reactant of Route 2
4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide

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